Lipophilicity (LogP) Comparison: Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate vs. Methyl Ester and 3-Unsubstituted Analogs
The target compound exhibits a computed LogP (XLogP3) of 3.56, which is 0.39 log units higher than its direct methyl ester homolog (methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate, CAS 1363166-34-0, LogP 3.17) and 1.02 log units higher than the 3-unsubstituted analog (ethyl N-Cbz-piperidine-3-carboxylate, CAS 310454-53-6, LogP 2.54) [1]. A LogP difference of +0.39 corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient; the +1.02 difference corresponds to a roughly 10-fold increase. In the context of CNS drug design, compounds with LogP values in the 2.5–3.5 range are generally considered favorable for passive blood-brain barrier penetration, while those below ~2.0 often exhibit poor CNS partitioning [2]. The target compound's LogP of 3.56 places it near the upper bound of this favorable range, whereas the unsubstituted analog (LogP 2.54) and the methyl-substituted analog (ethyl 1-Cbz-3-methylpiperidine-3-carboxylate, CAS 664364-60-7, LogP 2.93) fall in lower lipophilicity bands that may be suboptimal for CNS targets requiring higher membrane permeability .
| Evidence Dimension | Computed lipophilicity (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | LogP = 3.56 (XLogP3); PSA = 55.84 Ų |
| Comparator Or Baseline | Methyl ester analog (CAS 1363166-34-0): LogP = 3.17; 3-Unsubstituted analog (CAS 310454-53-6): LogP = 2.54; 3-Methyl analog (CAS 664364-60-7): LogP = 2.93 |
| Quantified Difference | ΔLogP = +0.39 vs. methyl ester; +1.02 vs. 3-unsubstituted; +0.63 vs. 3-methyl |
| Conditions | Computed values using XLogP3 (PubChem) and ACD/LogP algorithms at 25°C; cross-validated across Chemsrc and Molbase databases |
Why This Matters
A 0.4–1.0 LogP increment can determine whether a derived CNS-targeted lead compound achieves adequate brain exposure, making the isopropyl-bearing ethyl ester the preferred starting scaffold when higher lipophilicity is required without introducing additional aromatic rings.
- [1] Molbase. Ethyl N-Cbz-piperidine-3-carboxylate (CAS 310454-53-6). LogP 2.53620. https://m.molbase.cn/moldata/3811425/ (accessed 2026-04-24). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2, 541–553. https://doi.org/10.1602/neurorx.2.4.541. View Source
